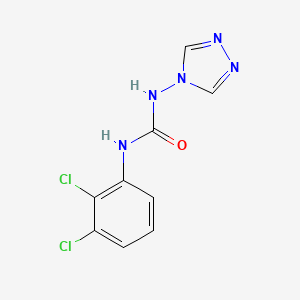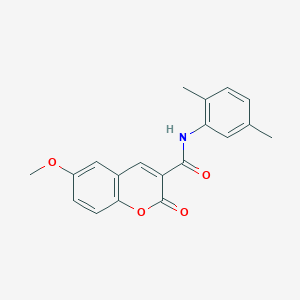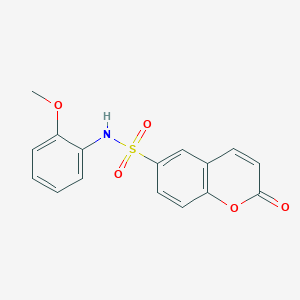
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, also known as BMT-2, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to increase the activity of certain potassium channels, which can lead to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on neuronal excitability, 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole for lab experiments is its ability to modulate ion channels in the brain. This makes it a valuable tool for investigating the role of ion channels in various physiological processes. However, one limitation of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole is that it is relatively new and has not been extensively studied, so its full range of applications and potential limitations are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research involving 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. One area of interest is in the development of new drugs for the treatment of neurological disorders. Additionally, further investigation into the anti-inflammatory properties of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole could lead to the development of new treatments for inflammatory diseases. Finally, more research is needed to fully understand the range of potential applications and limitations of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole in scientific research.
Métodos De Síntesis
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This is followed by the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of these two intermediates to form 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole.
Aplicaciones Científicas De Investigación
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)9-20-18-16(17-19-20)13-6-7-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILASCMLNGZNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)


![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)